2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c1-13-24-19-5-3-2-4-17(19)21(27)26(13)16-9-7-15(8-10-16)25-30(28,29)20-11-6-14(22)12-18(20)23/h2-12,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKHAPFQQPOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a derivative of sulfonamide with potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.4 g/mol. The structure features a difluorobenzene moiety linked to a quinazoline derivative through a sulfonamide group.
1. COX-2 Inhibition
A significant area of research has focused on the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. A study demonstrated that similar quinazoline derivatives exhibited varying degrees of COX-2 inhibitory activity. The maximum inhibition observed was 47.1% at a concentration of 20 μM for a related compound, indicating potential efficacy in managing inflammatory conditions .
2. Anticancer Properties
Research has indicated that compounds with similar structures may possess anticancer properties. The quinazoline ring is known for its role in various anticancer agents. For instance, derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting COX-2, the compound may reduce the production of pro-inflammatory prostaglandins.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.
- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can influence calcium channels, impacting cellular signaling pathways involved in proliferation and survival .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies utilizing computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for similar sulfonamide derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of quinazolinone compounds, including 2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, exhibit antiviral activity. These compounds have shown efficacy against a range of viral infections by inhibiting viral replication mechanisms. For instance, modifications in the quinazolinone structure can enhance their potency against specific viral targets, making them candidates for further development as antiviral agents .
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival. In vitro studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Pharmacological Applications
Modulation of ABC Transporters
The compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer therapy. By influencing ABC transporter activity, this compound could enhance the efficacy of co-administered chemotherapeutic agents .
Therapeutic Uses in Respiratory Diseases
There is potential for this compound to be utilized in treating respiratory conditions like cystic fibrosis. By modulating the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), it may help improve chloride ion transport across epithelial cells, thereby alleviating symptoms associated with mucus accumulation .
Case Studies and Research Findings
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Trends
Fluorine Substitution : The 2,4-difluorobenzenesulfonamide group in Compound A and Omipalisib enhances target binding through electronegativity and hydrophobic interactions .
Core Flexibility: Quinazolinone-based compounds (e.g., Compound A, 1f) show moderate COX-2 inhibition, while triazole-thiones (Compounds 7–9) exhibit tautomerism-dependent reactivity .
Synthetic Challenges : High-yield syntheses (e.g., 95% for Compound 15 in ) contrast with lower yields for complex hybrids (e.g., 28% for Example 53 in ), highlighting the need for optimized routes for Compound A .
Preparation Methods
Benzoxazinone Intermediate Route
Adapting methods from, 2-amino-5-methylbenzoic acid undergoes acetylation with acetic anhydride to form 6-methyl-2-methyl-4H-benzo[d]oxazin-4-one. This intermediate reacts with ammonium hydroxide under reflux to yield 2-methyl-3,4-dihydroquinazolin-4-one. Key advantages include high regioselectivity and yields exceeding 70%.
Reaction Conditions :
-
Acetylation : 2-Amino-5-methylbenzoic acid + acetic anhydride, reflux, 1 hour.
-
Cyclization : Benzoxazinone + NH4OH (25% aqueous), reflux, 6 hours.
Direct Cyclization of Anthranilic Acid Derivatives
Source describes a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from anthranilic acid derivatives. For 2-methyl substitution, methyl anthranilate reacts with urea in the presence of DMAP (10 mol%) and triphosgene, yielding 2-methyl-3,4-dihydroquinazolin-4-one at 80–90°C. This method offers atom economy and avoids isolation of intermediates.
Optimized Parameters :
-
Solvent : DMF
-
Catalyst : DMAP (10 mol%)
-
Temperature : 80°C, 12 hours
Sulfonamide Formation with 2,4-Difluorobenzenesulfonyl Chloride
The final step involves reacting the 4-aminophenylquinazolinone with 2,4-difluorobenzenesulfonyl chloride to form the sulfonamide bond. Sodium hydride in THF proves effective for deprotonating the amine and facilitating nucleophilic attack.
Procedure :
-
Deprotonation : 4-Aminophenylquinazolinone + NaH (1.2 equiv) in THF, 0°C, 30 minutes.
-
Sulfonylation : Add 2,4-difluorobenzenesulfonyl chloride (1.5 equiv), stir at room temperature for 12 hours.
-
Workup : Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via recrystallization (yield: 65–70%).
Spectroscopic Validation :
-
IR : N-H stretch at 3273 cm⁻¹, S=O stretches at 1360 and 1170 cm⁻¹.
-
1H-NMR : Aromatic protons (δ 7.2–8.1 ppm), CH3 at δ 2.4 ppm, NH at δ 10.2 ppm.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Chlorination Side Reactions : Excess POCl3 leads to over-chlorination. Controlled stoichiometry (1.2 equiv POCl3) mitigates this.
-
Sulfonylation Efficiency : Using anhydrous THF and freshly distilled sulfonyl chloride improves yields by 10–15%.
-
Purification : Trituration with dichloromethane removes unreacted sulfonyl chloride, enhancing product purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide?
- Methodology :
- Step 1 : Condensation of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst (4 hours, 80°C) .
- Step 2 : Purification via reduced-pressure solvent evaporation and filtration to isolate the sulfonamide intermediate.
- Step 3 : Fluorination using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce the 2,4-difluoro groups on the benzene ring .
- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : Assign signals for fluorine atoms (δ ~110-120 ppm in -NMR) and aromatic protons (δ 7.0-8.5 ppm in -NMR) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with sulfur and fluorine .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions in the quinazolinone-sulfonamide core .
Q. What preliminary biological screening approaches are used to assess this compound’s activity?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated from dose-response curves .
- Enzyme inhibition : Evaluate binding affinity to dihydrofolate reductase (DHFR) or tyrosine kinases via fluorescence polarization or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in derivatization reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., sulfonamide nitrogen or quinazolinone carbonyl) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize substitution reactions at the 4-oxo position .
- Case Study : Predict regioselectivity in nitro-group reduction using computed transition-state energies .
Q. How can contradictory data on reaction yields under varying conditions be resolved?
- Methodology :
- Kinetic Analysis : Perform time-resolved -NMR to monitor intermediate formation and identify rate-limiting steps (e.g., solvent-dependent aggregation) .
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) affecting cyclization efficiency .
- Contradiction Example : Lower yields in polar solvents may stem from competitive hydrolysis of the sulfonamide group; mitigate using anhydrous conditions .
Q. What strategies enhance the compound’s stability in biological matrices?
- Methodology :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism .
- Formulation Studies : Encapsulate in PEGylated liposomes to improve plasma half-life, monitored by dynamic light scattering (DLS) and in vivo pharmacokinetics .
Q. How does structural modification impact its selectivity for target proteins?
- Methodology :
- SAR Analysis : Compare inhibitory activity of analogs (e.g., 2-methyl vs. 2-ethyl quinazolinone derivatives) against kinase panels .
- Co-crystallization : Resolve X-ray structures of the compound bound to DHFR to identify key hydrogen bonds (e.g., sulfonamide-O with Arg70) .
- Data Table :
| Modification Site | Activity (IC, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 2-Methyl (Parent) | 12.3 ± 1.2 | 8.5 |
| 2-Ethyl | 9.8 ± 0.9 | 15.7 |
| 4-Fluoro | 18.4 ± 2.1 | 5.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
